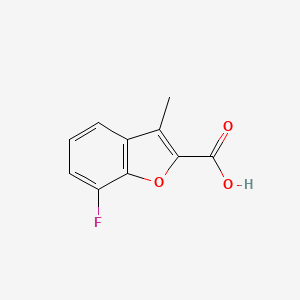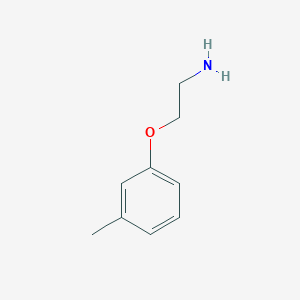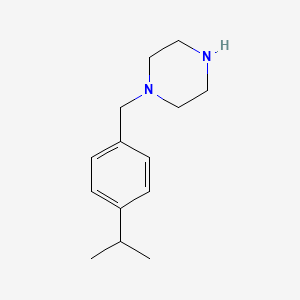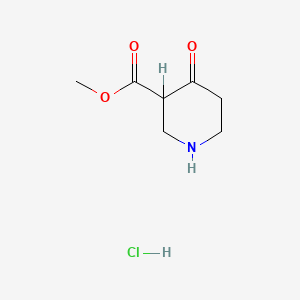
4-异丙氧基苯甲酰氯
描述
Synthesis Analysis
The synthesis of compounds related to 4-isopropoxybenzoyl chloride can be complex, involving multiple steps and specific reagents. For instance, the synthesis of 3-methyl-6-(4-substituted phenyl)-4,5-dihydrobenzo[d]isoxazoles involves the reaction of substituted cyclohex-2-enones with hydroxylamine hydrochloride, followed by a reaction with unsaturated compounds in the presence of N-chlorosuccinimide and triethylamine . Similarly, the synthesis of polybenzothiazoles from aromatic dicarboxylic acid chlorides, which are structurally related to benzoyl chlorides, is performed through a two-step method involving solution polycondensation and thermal cyclization . These methods highlight the importance of careful selection of reagents and conditions in the synthesis of complex organic molecules.
Molecular Structure Analysis
The molecular structure of compounds like 4-isopropoxybenzoyl chloride is crucial for their reactivity and properties. The papers discuss the synthesis of compounds with specific structural features, such as the regiospecific synthesis of a crown ether derivative and the synthesis of an azoxybenzene derivative with a trans-configuration . These structural analyses are essential for understanding the behavior of these molecules in subsequent chemical reactions and for the design of new compounds with desired properties.
Chemical Reactions Analysis
The chemical reactivity of compounds with isopropoxy groups or similar substituents is a key area of interest. The papers provided do not directly discuss reactions of 4-isopropoxybenzoyl chloride, but they do provide insights into the types of reactions that such compounds might undergo. For example, the synthesis of isoxazole derivatives and the conversion of a crown ether diol to a pyridyl cryptand involve specific chemical transformations that are indicative of the reactivity of the functional groups present in these molecules. These reactions are important for the development of new materials and for the understanding of reaction mechanisms.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds like 4-isopropoxybenzoyl chloride are determined by their molecular structure. The papers describe the mesomorphic properties of liquid crystalline compounds , the inherent viscosities of aromatic polyamides , and the strong complexation abilities of a pyridyl cryptand . These properties are influenced by the presence of specific functional groups and the overall molecular architecture. Understanding these properties is essential for the application of these compounds in various fields, such as materials science and supramolecular chemistry.
科学研究应用
- “4-Isopropoxybenzoyl chloride” is a chemical compound with the molecular formula C10H11ClO2 . It is typically a colorless to yellow liquid or semi-solid .
- It is used in scientific research, but the specific fields and applications are not clearly mentioned in the sources I found .
- “4-Isopropoxybenzoyl chloride” can be analyzed using a reverse phase (RP) High Performance Liquid Chromatography (HPLC) method . The mobile phase in this method contains an acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications the phosphoric acid needs to be replaced with formic acid .
- “4-Isopropoxybenzoyl chloride” can be analyzed using a reverse phase (RP) High Performance Liquid Chromatography (HPLC) method . The mobile phase in this method contains an acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications the phosphoric acid needs to be replaced with formic acid .
属性
IUPAC Name |
4-propan-2-yloxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-7(2)13-9-5-3-8(4-6-9)10(11)12/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USRKDQLKRQMYKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40190292 | |
| Record name | 4-Isopropoxybenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropoxybenzoyl chloride | |
CAS RN |
36823-82-2 | |
| Record name | 4-(1-Methylethoxy)benzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36823-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Isopropoxybenzoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036823822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Isopropoxybenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-isopropoxybenzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.374 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-ISOPROPOXYBENZOYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T7FP3MOM3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Dimethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]malonate](/img/structure/B1299729.png)


![[4-(4-Methoxyphenoxy)phenyl]methanamine](/img/structure/B1299739.png)

![2-[(E)-2-(2-bromophenyl)hydrazono]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile](/img/structure/B1299758.png)
![2-{[2-(1H-Indol-3-yl)-ethylamino]-methyl}-phenol](/img/structure/B1299762.png)



